molecular formula C9H6BrF2NO B13079873 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile CAS No. 1379364-31-4

3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile

Cat. No.: B13079873
CAS No.: 1379364-31-4
M. Wt: 262.05 g/mol
InChI Key: BFLCMYNHPCBHOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2,5-difluoro-phenoxy)propanenitrile is unique due to the combination of bromine, fluorine, and nitrile functional groups, which confer distinct reactivity and selectivity. This makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds .

Properties

CAS No.

1379364-31-4

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

3-(4-bromo-2,5-difluorophenoxy)propanenitrile

InChI

InChI=1S/C9H6BrF2NO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,1,3H2

InChI Key

BFLCMYNHPCBHOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)OCCC#N

Origin of Product

United States

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